Product packaging for Didysprosium trioxalate(Cat. No.:CAS No. 24670-07-3)

Didysprosium trioxalate

Cat. No.: B1603995
CAS No.: 24670-07-3
M. Wt: 769.21 g/mol
InChI Key: ULOOLRKTTNPQEM-UHFFFAOYSA-H
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Description

Significance of Rare Earth Oxalates in Inorganic Synthesis and Materials Science

Rare earth oxalates are a critical class of compounds in the fields of inorganic synthesis and materials science. researchgate.netiaea.org Their primary significance stems from their characteristic low solubility in aqueous solutions, which allows for convenient and affordable synthesis using environmentally benign solvents. researchgate.netalfa-chemistry.com This property is particularly advantageous for the industrial separation and purification of rare earth elements from mineral ores. researchgate.netgoogle.com The precipitation of rare earth elements as oxalates is an effective method for their recovery from acidic leach solutions. researchgate.net

Furthermore, rare earth oxalates serve as important precursors for the production of high-purity rare earth oxides. alfa-chemistry.comsmolecule.com Through a process of controlled thermal decomposition (calcination), typically at temperatures above 800°C, hydrated rare earth oxalates are converted into their corresponding oxides, which are essential components in a wide range of advanced materials. alfa-chemistry.com These materials find applications in phosphors, catalysts, and high-performance magnetic materials. smolecule.comgoogle.com The ability to modify and expand the structure of rare earth compounds by introducing different functional groups or replacing anions allows for the fine-tuning of their properties for specific technological applications. alfa-chemistry.com

Overview of Dysprosium(III) Coordination Chemistry and Oxalate (B1200264) Ligands

Dysprosium(III) (Dy³⁺), a member of the lanthanide series, is characterized by a [Xe]4f¹⁰ electron configuration. americanelements.com Its coordination chemistry is dominated by the high positive charge and relatively large ionic radius, which leads to high coordination numbers, typically ranging from 7 to 9, and flexible coordination geometries. frontiersin.orgnih.gov The Dy³⁺ ion shows a strong affinity for hard donor ligands, particularly those containing oxygen atoms, such as carboxylates and water molecules. frontiersin.org This flexibility allows for the formation of diverse and intricate structures, including mononuclear complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). frontiersin.orgnih.gov

The oxalate dianion (C₂O₄²⁻) is a versatile ligand in coordination chemistry. researchgate.net It can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, connecting multiple metal centers to form extended polymeric networks. vulcanchem.com In the context of dysprosium(III) chemistry, the oxalate ligand is particularly effective at forming stable, often insoluble, coordination compounds. The interaction between Dy³⁺ ions and oxalate ligands leads to the formation of robust frameworks that are foundational to the synthesis of more complex materials. wikipedia.org For instance, several dysprosium oxalate-based MOFs have been developed with potential applications as single-molecule magnets (SMMs). wikipedia.org

Research Trajectories for Didysprosium Trioxalate Compounds in Academic Inquiry

Academic research into this compound, often encountered as its decahydrate (B1171855) form (Dy₂(C₂O₄)₃·10H₂O), is primarily driven by its potential in advanced functional materials. smolecule.comwikipedia.org A significant area of investigation is its role as a precursor for creating high-surface-area dysprosium(III) oxide (Dy₂O₃). vulcanchem.com This oxide is explored as a potential catalyst, for example, in the combustion of methane. vulcanchem.com

The magnetic properties of dysprosium-containing materials represent a major research frontier. smolecule.com While this compound itself does not exhibit single-molecule magnet (SMM) behavior in its native state, its strong magnetic anisotropy makes it a fundamental building block for designing dysprosium-based SMMs. vulcanchem.com Researchers are exploring how strategic ligand substitution and the creation of heterobimetallic complexes can induce and modulate magnetic relaxation dynamics. vulcanchem.comnih.gov The development of dysprosium-based MOFs using oxalate and other ligands is a key strategy in the pursuit of high-performance SMMs. frontiersin.orgwikipedia.org

Another promising research trajectory is in the field of luminescent materials. wikipedia.org Nanocrystals of dysprosium oxalate have been shown to exhibit photoluminescence, emitting light in the blue, yellow, and red regions of the spectrum under UV excitation. wikipedia.org This property makes them suitable candidates for use in white light-emitting diodes (WLEDs), offering potential advantages like high luminescence efficiency and color repeatability. wikipedia.org The ability to tune the luminescence of dysprosium complexes through ligand design is an active area of study. nih.gov

Detailed Research Findings

This compound, with the chemical formula Dy₂(C₂O₄)₃, is an inorganic compound that is most commonly handled as its decahydrate, Dy₂(C₂O₄)₃·10H₂O. wikipedia.org It is a white, crystalline solid that is highly insoluble in water. smolecule.comwikipedia.org

Chemical Identifiers for this compound Decahydrate
IUPAC Name dysprosium(3+);oxalate;decahydrate vulcanchem.comamericanelements.com
Synonyms Dysprosium(III) oxalate decahydrate, this compound 10-hydrate vulcanchem.comamericanelements.com
Molecular Formula C₆H₂₀Dy₂O₂₂ vulcanchem.com
Molecular Weight 775.26 g/mol
CAS Number 24670-07-3 vulcanchem.comwikipedia.org

The synthesis of this compound decahydrate typically involves a precipitation reaction in an aqueous medium. A common method is the reaction of a soluble dysprosium(III) salt, such as dysprosium(III) nitrate (B79036) or chloride, with oxalic acid or a soluble oxalate salt. alfa-chemistry.comvulcanchem.com The resulting precipitate is then washed and dried. google.com

Typical Synthesis Parameters
Reactants Dysprosium(III) nitrate, Oxalic acid vulcanchem.comwikipedia.org
Solvent Aqueous medium vulcanchem.com
pH 3.5–5.0 (to prevent hydroxide (B78521) co-precipitation) vulcanchem.com
Temperature Ambient (20–25°C) for slow crystallization vulcanchem.com

X-ray diffraction studies have revealed the crystal structure of this compound decahydrate. The compound crystallizes in the triclinic system with the space group P-1. vulcanchem.com Each dysprosium(III) ion is coordinated by eight oxygen atoms. Six of these oxygen atoms are from three bidentate oxalate ligands, and two are from coordinated water molecules, resulting in a square antiprismatic geometry. vulcanchem.com The oxalate ligands act as bridges between adjacent dysprosium centers, forming a polymeric network that is further stabilized by hydrogen bonding with the lattice water molecules. vulcanchem.com

Thermogravimetric analysis (TGA) shows that the thermal decomposition of this compound decahydrate occurs in distinct stages. vulcanchem.com

Thermal Decomposition Profile
Dehydration 50–150°C: Loss of the ten water molecules. vulcanchem.com
Oxalate Decomposition 250–400°C: The oxalate ligands decompose into carbon dioxide. vulcanchem.com
Final Product Dysprosium(III) oxide (Dy₂O₃) vulcanchem.com
Physicochemical Properties
Appearance White powder wikipedia.org
Solubility in Water 0.45 g/L (at 20°C) vulcanchem.com
Magnetic Property Paramagnetic, due to the f⁹ electron configuration of Dy(III). vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H20Dy2O22 B1603995 Didysprosium trioxalate CAS No. 24670-07-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dysprosium(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACTUDRDWYCYMT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Dy2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007033
Record name Dysprosium ethanedioate (2/3)
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Molecular Weight

589.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-62-9
Record name Dysprosium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di-
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Record name Dysprosium, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di-
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Record name Dysprosium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Record name Dysprosium ethanedioate (2/3)
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Record name Didysprosium trioxalate
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Synthetic Methodologies and Preparative Routes for Didysprosium Trioxalate and Analogs

Solution-Based Precipitation Techniques for Dysprosium Oxalates

Precipitation from an aqueous solution is a common and straightforward method for synthesizing dysprosium oxalate (B1200264). This technique typically involves the reaction of a soluble dysprosium salt, such as dysprosium(III) nitrate (B79036) or chloride, with an oxalate source, most commonly oxalic acid or an alkali metal oxalate. smolecule.comsamaterials.com The high insolubility of dysprosium oxalate in water drives the reaction, leading to the formation of a solid precipitate. wikipedia.org

The morphological and crystalline properties of the precipitated dysprosium oxalate are highly dependent on the reaction parameters. Control over these variables is essential for process optimization, particularly when targeting specific particle characteristics for industrial applications.

pH Effects: The pH of the solution is a critical factor. google.com Highly acidic conditions can suppress the precipitation of rare earth oxalates due to the high concentration of H⁺ ions, which limits the availability of the oxalate anion (C₂O₄²⁻). researchgate.net As the pH increases, the precipitation efficiency improves significantly. For instance, studies have shown that increasing the pH from highly acidic levels to around 1.5–2.5 dramatically enhances the recovery of rare earth elements as oxalate precipitates. researchgate.net However, excessively high pH can lead to the co-precipitation of hydroxides. smolecule.com A slightly acidic environment (around pH 6) is often optimal to prevent hydroxide (B78521) formation while promoting complete oxalate coordination. smolecule.com In some processes involving chelating agents like EDTA for resolubilization, maintaining a pH above 9 is necessary to prevent re-precipitation. mdpi.com

Reagent Concentration: The concentration of both the dysprosium salt and the oxalate source influences nucleation and crystal growth. Homogeneous precipitation, achieved by slowly generating the precipitating agent in situ, offers precise control over crystallinity. acs.org One such method is the thermal decomposition of oxamic acid, which gradually releases oxalate ions, minimizing rapid nucleation and favoring the growth of well-defined microcrystals. smolecule.comacs.org The kinetics of this process are temperature-dependent; precipitation is significantly slower at 90°C compared to 100°C. acs.org Stoichiometric excess of the oxalate source, such as a 1M concentration of oxalic acid, is often used to ensure the complete complexation of Dy³⁺ ions. smolecule.com

The following table summarizes the impact of key parameters on the precipitation of dysprosium oxalate:

Table 1: Parameters for Controlled Precipitation of Dysprosium Oxalate

Parameter Effect on Precipitation Optimal Conditions/Observations Source
pH Influences the availability of oxalate ions and precipitation efficiency. A slightly acidic environment (pH ~6) prevents hydroxide formation. Efficiency increases from pH 0.5 to 2.1. smolecule.comgoogle.com
Reagent Concentration Affects nucleation rate and crystal size. A stoichiometric excess of oxalic acid (e.g., 1M) ensures complete reaction. Slow, in-situ generation of oxalate ions from oxamic acid leads to larger crystals. smolecule.comacs.org
Temperature Controls the kinetics of precipitation. For homogeneous precipitation via oxamic acid decomposition, the process is about 2.15 times slower at 90°C than at 100°C. acs.org

Water molecules play a crucial role in the structure of precipitated dysprosium oxalate, which typically forms as a hydrate (B1144303), Dy₂(C₂O₄)₃·nH₂O. The decahydrate (B1171855) (n=10) is the most commonly encountered form. wikipedia.orgwikipedia.org

The structure of these hydrates consists of a coordination polymer network. In the decahydrate, each dysprosium(III) ion is coordinated by nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules. nih.gov This forms a layered honeycomb structure, with additional water molecules (four per formula unit in the decahydrate) located in cavities between the layers, held in place by hydrogen bonds. nih.govacs.org The degree of hydration can vary, with a transition from decahydrates to hexahydrates observed for dysprosium and holmium oxalates. nih.govacs.org These water molecules, both coordinated and interstitial, are crucial for stabilizing the crystal structure. smolecule.com Upon heating, the hydrated compound loses its water molecules before further decomposing into the oxide. smolecule.com

Solvothermal and Hydrothermal Synthesis of Dysprosium Oxalate Coordination Compounds

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials, including dysprosium oxalate coordination compounds, from solution under elevated temperatures and pressures. wikipedia.orgnih.gov These methods facilitate the formation of well-defined crystal structures and complex architectures that may not be accessible through standard precipitation. smolecule.comnih.gov Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. wikipedia.org

The choice of solvent, temperature, and pressure are key variables in solvothermal/hydrothermal synthesis that dictate the final product's structure and properties.

Reaction Conditions: These syntheses are performed in sealed vessels, typically Teflon-lined stainless steel autoclaves. wikipedia.orgrsc.org Temperatures can range from 90°C to over 200°C. smolecule.comsamaterials.com For example, the synthesis of a 2D metal-organic framework (MOF) involving dysprosium, oxalate, and another co-ligand was achieved at 160°C for 72 hours. smolecule.com The pressure within the autoclave is autogenous, generated by the heating of the solvent. This high-temperature, high-pressure environment enhances the solubility of reactants and promotes crystal growth. smolecule.comsamaterials.com Optimizing reaction conditions, such as temperature and heating time, is crucial, as different structures can form under slightly different parameters. acs.org

Solvent Systems: In hydrothermal synthesis, water is the solvent of choice. rsc.orgnih.gov For instance, a 3D dysprosium-based MOF was prepared using a mixture of dysprosium(III) nitrate, oxalic acid, and 1,10-phenanthroline (B135089) in water. wikipedia.org Solvothermal synthesis can utilize a range of organic solvents. For the preparation of dysprosium acetate (B1210297) nanoparticles, a mixed solvent system of ethylene (B1197577) glycol and water has been used. samaterials.com Other solvents like dimethylformamide (DMF) and various alcohols are also employed in solvothermal reactions. wikipedia.orgacs.org The solvent can sometimes play a role beyond being a simple medium, occasionally participating in the reaction or influencing the final structure.

By carefully selecting ligands and reaction conditions, solvothermal and hydrothermal methods allow for the targeted synthesis of specific coordination architectures, such as multi-dimensional metal-organic frameworks (MOFs). wikipedia.org These materials are of interest for their magnetic and luminescent properties. researchgate.netrsc.org

Examples of targeted architectures include:

2D Layered Compounds: A nine-coordinated 2D compound, [Dy(C₂O₄)₁.₅(H₂O)₃]ₙ·2nH₂O, was prepared via a hydrothermal reaction of sodium oxalate and dysprosium(III) perchlorate. wikipedia.org Another 2D layer compound was synthesized using a pyrimidine-carboxylate ligand, where the oxalate was likely formed in situ from the decomposition of the organic ligand. rsc.org

3D Frameworks: Hydrothermal reaction of Dy(NO₃)₃ with other organic linkers can result in complex 3D networks. researchgate.net In one case, a reaction involving an organosulfur compound led to its in-situ conversion to sulfate, which, along with oxalate, bridged cubane-like Dy₄O₄ clusters to form a 3D network. researchgate.net Another 3D dysprosium oxalate MOF was created using 1,10-phenanthroline as a co-ligand. wikipedia.org

The following table provides examples of synthesized dysprosium oxalate coordination architectures:

Table 2: Examples of Hydrothermally Synthesized Dysprosium Oxalate Architectures

Compound Formula Dimensionality Key Precursors Synthesis Conditions Source
[Dy(C₂O₄)₁.₅(H₂O)₃]ₙ·2nH₂O 2D Dysprosium(III) perchlorate, Sodium oxalate Hydrothermal wikipedia.org
{[Dy(C₂O₄)₁.₅phen]·0.5H₂O}ₙ 3D Dysprosium(III) nitrate, Oxalic acid, 1,10-Phenanthroline Hydrothermal wikipedia.org
[Dy₄(OH)₄(SO₄)₃(ox)(H₂O)₆] 3D Dy(NO₃)₃, 2-amino-5-mercapto-1,3,4-thiadiazole, (NH₄)₂C₂O₄ Hydrothermal researchgate.net

Solid-State Reaction Pathways for Didysprosium Trioxalate Formation

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to produce a target material. researchgate.net While often used to create complex oxides from simpler components, the thermal decomposition of a single precursor, such as hydrated dysprosium oxalate or acetate, is a key solid-state pathway to forming dysprosium oxide. researcher.lifeacs.org The anhydrous this compound is an intermediate in this process.

The thermal decomposition of hydrated dysprosium oxalate, Dy₂(C₂O₄)₃·10H₂O, proceeds in stages. First, the compound undergoes dehydration, losing its water molecules. smolecule.com Following dehydration, the now anhydrous dysprosium oxalate decomposes. This decomposition ultimately yields dysprosium(III) oxide (Dy₂O₃), carbon monoxide (CO), and carbon dioxide (CO₂). smolecule.com The anhydrous form itself is generally unstable and decomposes at approximately 610°C. wikipedia.org

Similarly, dysprosium acetate hydrate can be used as a precursor. researcher.life Its thermal decomposition also leads to the formation of dysprosium oxide, passing through intermediate phases. samaterials.com The selection of the precursor can influence the characteristics of the final oxide product. researchgate.net Computational models and in-situ studies are increasingly used to understand and predict the complex reaction pathways and intermediate phases that occur during solid-state synthesis. nih.govberkeley.eduosti.gov

Mechanochemical Synthesis Approaches for Dysprosium-Containing Compounds

Mechanochemical synthesis, a method involving the use of mechanical force, such as grinding or ball milling, to induce chemical reactions, represents a solvent-free and efficient route for producing various materials. royalsocietypublishing.org This approach is particularly relevant in the context of creating metal-organic frameworks (MOFs) and other complex compounds from simple, often mineral-like, precursors like metal oxides. royalsocietypublishing.org The process is considered a form of accelerated aging, relying on the direct input of mechanical energy to overcome activation barriers for a reaction. royalsocietypublishing.org

This technique has been successfully applied to the synthesis of dysprosium-containing compounds. For instance, dysprosium molybdate (B1676688) powder has been prepared by the mechanochemical treatment of a mixture of dysprosium oxide and molybdenum oxide. grafiati.com Research in the broader field of oxalate chemistry has demonstrated the utility of mechanochemistry for preparing isotopically-enriched oxalate ligands, which are crucial for advanced analytical studies such as solid-state NMR. chemrxiv.org Geomimetic approaches, which are inspired by geological processes, favor mechanochemical synthesis as a cleaner, more efficient method for producing MOFs, starting from inexpensive and safe precursors like metal oxides or carbonates. royalsocietypublishing.org

Investigation of Intermediates and Reaction Pathways in Solid-State Systems

Understanding the intermediates and reaction pathways in solid-state synthesis is critical for controlling the final product's purity and properties. Techniques such as Thermogravimetric-Differential Thermal Analysis (TG-DTA) and X-ray Diffraction (XRD) are instrumental in studying these processes. researchgate.net The thermal decomposition of this compound hydrate serves as a key example. When heated, the hydrated compound first loses its water molecules to form anhydrous this compound. smolecule.com Upon further heating (calcination), this intermediate decomposes into the more stable dysprosium oxide. smolecule.comamericanelements.com

The study of solid-state reactions extends to more complex systems, such as the synthesis of lithium-doped dysprosium oxide (LiDyO₂) from lithium carbonate and dysprosium oxide. researchgate.net In such reactions, kinetic studies using TG-DTA help elucidate the reaction mechanism, such as whether it follows a nucleation model. researchgate.net Modern computational approaches aim to streamline this process. Algorithms have been developed that use thermochemical data from first-principles calculations to predict optimal reaction pathways. arxiv.org These systems can identify which potential intermediate reactions might consume the most free energy, thereby hindering the formation of the desired target compound. By avoiding precursors that lead to these unfavorable intermediates, a strong thermodynamic driving force towards the target product can be maintained, reducing the number of experimental iterations required. arxiv.org

Template-Assisted Synthesis and Controlled Crystal Growth of Dysprosium Oxalate Materials

Controlled crystal growth of dysprosium oxalate materials can be achieved through template-assisted synthesis, where a matrix or additive directs the crystallization process. One prominent method is the use of a silica (B1680970) gel matrix. smolecule.cominoe.ro In this technique, the gel is impregnated with one reactant, such as oxalic acid, while a solution of the other reactant, like dysprosium nitrate, is poured on top. smolecule.cominoe.ro The gel acts as a controlled diffusion medium, slowing down the reaction between the dysprosium ions (Dy³⁺) and oxalate ions (C₂O₄²⁻), which facilitates the growth of well-defined single crystals with minimal impurities. smolecule.cominoe.ro The quality and size of the resulting crystals are highly dependent on parameters such as the pH of the gel, the concentration of the reactants, and the acidity of the supernatant solution. inoe.ro

Homogeneous precipitation is another method used to produce large, high-quality crystals. This can be achieved through the slow, acid-catalyzed hydrolysis of oxamic acid, which generates oxalic acid in situ over several hours at an elevated temperature. wikipedia.org For the synthesis of nanocrystals, different templates and methods are employed. Microwave-assisted co-precipitation using ethylene glycol as a template has been used to prepare dysprosium oxalate nanocrystals suitable for applications in white light-emitting diodes (WLEDs). wikipedia.org Other research has utilized templates like polyethylene (B3416737) glycol for the hydrothermal synthesis of dysprosium oxide nanoparticles. scientific.net Furthermore, porous materials such as biosilica from diatomaceous earth can serve as a template for the deposition of dysprosium-containing nanomaterials. nanochemres.org

Below are tables detailing the parameters for different template-assisted synthesis methods.

Table 1: Silica Gel Template Synthesis of Dysprosium Praseodymium Oxalate Crystals Data sourced from reference inoe.ro

ParameterOptimized ValueOutcome
pH of Gel 6Well-shaped, good quality crystals
Gel Density 1.04 g/ccOptimized for crystal growth
Reactant 1 Oxalic Acid (1M in gel)Source of oxalate ions
Reactant 2 Dysprosium & Praseodymium NitrateSource of rare-earth ions
Mechanism Controlled diffusion through gelSlow crystallization

Table 2: Homogeneous Precipitation of Dysprosium(III) Oxalate Crystals Data sourced from reference wikipedia.org

ParameterConditionPurpose
Reactant 1 Dysprosium(III) nitrateSource of Dy³⁺ ions
Reactant 2 Oxamic acid (excess)In-situ generation of oxalic acid
Initial Temperature 40°CDissolution of oxamic acid
Reaction Temperature 85°CPromotes slow hydrolysis
Reaction Time 7 hoursAllows for large crystal formation

Structural Elucidation and Advanced Crystallographic Analysis of Didysprosium Trioxalate Systems

Single-Crystal X-ray Diffraction Studies of Dysprosium Oxalate (B1200264) Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of the three-dimensional atomic arrangement in crystalline solids. unlv.edu For dysprosium oxalate systems, SCXRD analysis has been instrumental in characterizing a variety of complexes, from hydrated compounds to intricate coordination polymers. nih.govacs.org

SCXRD studies successfully determine the crystal system and space group, which define the symmetry and repeating unit cell of the crystal lattice. Dysprosium oxalate complexes have been shown to crystallize in several different systems, heavily influenced by the presence of co-ligands, water molecules, and synthesis conditions. For instance, a two-dimensional dysprosium layer compound incorporating 2-(3-pyridyl)pyrimidine-4-carboxylic acid and hydroxyl bridges crystallizes in the monoclinic space group P2₁/c. nih.gov Another coordination polymer, [Dy(Hm-dobdc)(H₂O)₂]·H₂O, also adopts a monoclinic system with the space group P2₁/n. nih.gov Binuclear dysprosium(III) complexes bridged by oxalate have been reported to be isotypic, crystallizing with solvated molecules. nih.gov

Crystallographic Data for Selected Dysprosium Oxalate Complexes
CompoundCrystal SystemSpace GroupReference
[Dy(3-py-4-pmc)(C₂O₄)₀.₅(OH)(H₂O)]MonoclinicP2₁/c nih.gov
[Dy(Hm-dobdc)(H₂O)₂]·H₂OMonoclinicP2₁/n nih.gov
{[Dy(C₂O₄)₁.₅phen]·0.5H₂O}ₙTriclinicP-1 rsc.org
[Dy₂(bbpen)₂(C₂O₄)]·4CH₃OH·4H₂OTriclinicP-1 nih.gov

The magnetic and physical properties of dysprosium complexes are highly dependent on the local coordination environment of the Dy(III) ion. rsc.org SCXRD precisely maps this environment, revealing the coordination number and the geometry of the resulting polyhedron. Dy(III) ions typically exhibit high coordination numbers, commonly eight or nine.

In a 2D layered compound, the Dy(III) ion is eight-coordinated with an O₈ donor set, resulting in a distorted square-antiprism geometry. nih.gov The Dy-O bond lengths in this complex range from 2.264 to 2.511 Å. nih.gov In another 2D oxalate-bridged compound, [Dy(C₂O₄)₁.₅(H₂O)₃]ₙ·2nH₂O, the Dy(III) ion is nine-coordinated, adopting a slightly distorted tricapped trigonal prism geometry. researchgate.netrsc.orgnih.gov Similarly, the dinuclear complex [Dy₂(C₂O₄)₃(H₂O)₆]·2.5H₂O also features nine-fold coordinated Dy polyhedra. osti.gov The geometry can significantly influence the magnetic anisotropy of the Dy(III) ion. nih.gov

Coordination Environment of Dy(III) in Oxalate Complexes
CompoundCoordination NumberCoordination GeometryDy-O Bond Length Range (Å)Reference
[Dy(3-py-4-pmc)(C₂O₄)₀.₅(OH)(H₂O)]8Distorted Square-Antiprism2.264 - 2.511 nih.gov
[Dy(C₂O₄)₁.₅(H₂O)₃]ₙ·2nH₂O9Slightly Distorted Tricapped Trigonal PrismNot Specified researchgate.netrsc.org
[Dy₂(bbpen)₂(C₂O₄)]8Distorted Square-AntiprismNot Specified nih.gov
[Dy(Hm-dobdc)(H₂O)₂]·H₂O8Twisted Square Antiprism2.287 - 2.495 nih.govfrontiersin.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing bulk, polycrystalline samples. Its primary applications in the study of didysprosium trioxalate systems are to confirm the phase purity of a synthesized material and to identify the crystalline phases present. acs.org The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from the SCXRD data. mdpi.com A close match between the experimental and simulated patterns confirms that the bulk material consists of a single, pure crystalline phase and is structurally identical to the single crystal that was analyzed. mdpi.com This technique is crucial for ensuring that the properties measured for a bulk sample, such as magnetic or luminescent behavior, are representative of the structurally characterized material. mdpi.comrsc.org

Understanding One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Network Topologies in Dysprosium Oxalate Coordination Polymers

The ability of the oxalate ligand to bridge metal centers, often in conjunction with other organic ligands, leads to the formation of coordination polymers with diverse network topologies. nih.gov These structures can be classified by their dimensionality as 1D chains, 2D layers, or 3D frameworks.

1D Chains: In some structures, Dy(III) ions are linked by bridging ligands to form one-dimensional chains. For example, in one complex, carboxylate groups connect adjacent Dy³⁺ ions to produce a 1D chain, which is further bridged by hydroxyl and oxalate groups. nih.gov

2D Layers: A common motif in dysprosium oxalate chemistry is the formation of 2D layered structures. osti.gov The compound [Dy₂(C₂O₄)₃(H₂O)₆]·2.5H₂O features nine-coordinated Dy polyhedra linked by oxalate anions into a 2D hexagonal (honeycomb-type) layered structure. osti.gov Another compound, formulated as [Dy(C₂O₄)₁.₅(H₂O)₃]ₙ·2nH₂O, also forms a 2D oxalate-bridged dysprosium(III) layer. researchgate.netrsc.orgnih.gov

3D Frameworks: By introducing additional capping or linking ligands, it is possible to extend the connectivity into three dimensions, forming metal-organic frameworks (MOFs). rsc.org A novel 3D MOF based on dysprosium(III) oxalate and 1,10-phenanthroline (B135089), {[Dy(C₂O₄)₁.₅phen]·0.5H₂O}ₙ, has been synthesized hydrothermally. rsc.org In this structure, the Dy³⁺ ions are linked to create a complex 3D topology. rsc.org Another 3D framework with the formula {[Ln(C₂O₄)₁.₅(H₂O)₃]•xH₂O}ₙ has been reported, where oxalate linkers connect [Ln(H₂O)₃]³⁺ nodes. mdpi.com

Structural Correlations in Di- and Polynuclear Dysprosium Oxalate Architectures

The structural arrangement within di- and polynuclear dysprosium oxalate complexes directly influences their properties, particularly their magnetic behavior. researchgate.net In dinuclear (dimeric) systems, two Dy(III) centers are typically connected by one or more bridging ligands. nih.gov A common structural unit involves two [Dy(ligand)]⁺ moieties connected by a central oxalate bridge. nih.gov These centrosymmetric binuclear complexes are of significant interest for studying intramolecular magnetic interactions between the two Dy(III) cations. nih.goviucr.org

Thermal Decomposition Mechanisms and Reaction Kinetics of Didysprosium Trioxalate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

The thermal decomposition of hydrated didysprosium trioxalate typically occurs in three distinct stages, as revealed by TGA. This pattern is characteristic of many rare-earth oxalates. researchgate.netresearchgate.net

Dehydration: The first stage involves the loss of water of hydration. For the commonly encountered decahydrate (B1171855) (Dy₂(C₂O₄)₃·10H₂O), this process can occur in one or more steps, typically in the temperature range of approximately 100°C to 250°C. This is an endothermic process, as shown by DTA curves. researchgate.net The mass loss corresponds to the removal of the water molecules.

Decomposition of Anhydrous Oxalate (B1200264): Following dehydration, the anhydrous this compound decomposes. This is the most significant mass loss step and typically occurs between 350°C and 500°C. researchgate.net The oxalate ions break down, leading to the formation of an intermediate compound and the release of gaseous products.

Decomposition of Intermediate: The final stage involves the decomposition of the intermediate species, usually an oxycarbonate, into the final product, dysprosium(III) oxide (Dy₂O₃). This step generally occurs at higher temperatures, ranging from approximately 500°C to over 700°C. researchgate.net The final product, Dy₂O₃, is thermally stable at higher temperatures under typical analysis conditions.

The table below summarizes the typical stages of decomposition for a hydrated rare-earth oxalate, which serves as a model for this compound.

StageProcessTypical Temperature Range (°C)Mass ChangeDTA Peak Type
1Dehydration (Loss of H₂O)100 - 250LossEndothermic
2Anhydrous Oxalate Decomposition350 - 500LossExothermic
3Intermediate Decomposition500 - 750LossEndothermic

Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.

To fully understand the decomposition reactions, TGA instruments are often coupled with techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FT-IR) for Evolved Gas Analysis (EGA). u-szeged.hu This allows for the real-time identification of the gaseous products released at each stage.

Stage 1 (Dehydration): The only gaseous product evolved is water (H₂O).

Stage 2 (Anhydrous Oxalate Decomposition): This stage is characterized by the simultaneous release of carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netfrontiersin.org The breakdown of the oxalate (C₂O₄²⁻) anion is the source of these gases.

Stage 3 (Intermediate Decomposition): The primary gaseous product in this final step is carbon dioxide (CO₂), resulting from the breakdown of the intermediate carbonate or oxycarbonate species.

Mechanistic Investigations of Dysprosium Oxalate Decomposition Pathways

Investigating the decomposition mechanism involves identifying the solid-state products at each step and understanding how external conditions, such as the surrounding atmosphere, affect the reaction pathway.

The decomposition of anhydrous this compound to dysprosium(III) oxide does not occur in a single step. Studies on analogous lanthanide oxalates, such as those of neodymium and praseodymium, have shown the formation of stable intermediate compounds. researchgate.netacs.org

The generally accepted pathway is as follows:

Formation of Anhydrous Oxalate: Dy₂(C₂O₄)₃·nH₂O(s) → Dy₂(C₂O₄)₃(s) + nH₂O(g)

Decomposition to an Oxycarbonate Intermediate: The anhydrous oxalate decomposes to form a dysprosium oxycarbonate intermediate. A likely stoichiometry for this intermediate is Dy₂O₂CO₃. Dy₂(C₂O₄)₃(s) → Dy₂O₂CO₃(s) + 2CO(g) + CO₂(g)

Final Decomposition to Oxide: The oxycarbonate intermediate then decomposes at a higher temperature to yield the final product, dysprosium(III) oxide. Dy₂O₂CO₃(s) → Dy₂O₃(s) + CO₂(g)

The composition of the purge gas used during thermal analysis significantly influences the decomposition process, particularly the exothermic and endothermic nature of the reactions.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition proceeds as described above. The decomposition of the anhydrous oxalate is often associated with a complex DTA signal, but the primary gaseous products are CO and CO₂ from the oxalate breakdown. acs.org

Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the carbon monoxide (CO) produced during the second stage of decomposition can be immediately oxidized to carbon dioxide (CO₂). rsc.org 2CO(g) + O₂(g) → 2CO₂(g)

This oxidation is a highly exothermic reaction, resulting in a strong exothermic peak in the DTA curve during the decomposition of the anhydrous oxalate. This contrasts with the less exothermic or even endothermic signals that can be observed for this stage in an inert atmosphere. The final solid product, Dy₂O₃, is the stable oxide and is the same in both inert and oxidizing atmospheres for dysprosium.

Chemical Reaction Kinetics and Thermodynamic Parameters of Thermal Transformations

The study of chemical reaction kinetics provides quantitative data on the rates and mechanisms of thermal decomposition. By analyzing TGA data obtained at multiple heating rates, key thermodynamic and kinetic parameters like activation energy (Eₐ), the pre-exponential factor (A), and the reaction mechanism function can be determined.

Methods such as those developed by Ozawa, Flynn, Wall, and Coats-Redfern are commonly applied to non-isothermal TGA data to calculate these parameters. researchgate.net

Activation Energy (Eₐ): This parameter represents the minimum energy required for the decomposition reaction to occur. A higher activation energy implies a greater temperature sensitivity of the reaction rate.

Pre-exponential Factor (A): This term in the Arrhenius equation relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.

Reaction Mechanism: Kinetic analysis can also help elucidate the most probable solid-state reaction model, such as nucleation, geometrical contraction, or diffusion-controlled models.

While specific kinetic parameters for this compound are not widely published, studies on other rare-earth oxalates have established the methodology for their determination. researchgate.net These parameters are essential for modeling the decomposition process and for the industrial optimization of calcination procedures to produce dysprosium(III) oxide with desired characteristics like particle size and surface area.

Determination of Rate Laws, Rate Constants, and Activation Energies

The thermal decomposition of this compound, typically in its hydrated form (this compound hexahydrate), is a multi-step process. The kinetic parameters, including the rate law, rate constants (often expressed as the pre-exponential factor), and activation energy, have been determined through thermogravimetric and differential thermal analysis (TG-DTA). The decomposition proceeds in two primary stages: dehydration followed by the decomposition of the anhydrous oxalate. rhhz.net

Research indicates that both the dehydration and the subsequent decomposition stages follow first-order reaction kinetics. rhhz.net The kinetic parameters for these steps have been calculated using various established methods, such as the Coats-Redfern and Kissinger methods, which analyze data from non-isothermal TG-DTA experiments conducted at multiple heating rates. rhhz.net

The first stage involves the removal of six water molecules. Using the Coats-Redfern method, the apparent activation energy for this dehydration step has been calculated to be 62.48 kJ/mol, with a pre-exponential factor of 1.84×10⁶ s⁻¹. rhhz.net The Kissinger method yields a comparable activation energy of 72.16 kJ/mol and a pre-exponential factor of 4.49×10⁷ s⁻¹. rhhz.net

The second stage is the decomposition of the anhydrous this compound. For this step, the Coats-Redfern method determined an apparent activation energy of 106.42 kJ/mol and a pre-exponential factor of 2.79×10⁷ s⁻¹. rhhz.net When analyzed with the Kissinger method, the activation energy was found to be 125.44 kJ/mol, with a pre-exponential factor of 2.67×10⁹ s⁻¹. rhhz.net The closeness of the activation energies calculated by these different methods lends confidence to the results. rhhz.net

The detailed kinetic parameters for the two-step thermal decomposition of this compound hexahydrate are summarized in the table below.

Kinetic Parameters for the Thermal Decomposition of this compound Hexahydrate rhhz.net
Decomposition StageKinetic MethodApparent Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order
Step 1: DehydrationCoats-Redfern62.481.84 × 10⁶1
Kissinger72.164.49 × 10⁷Not specified, but consistent with 1st order
Step 2: Anhydrous DecompositionCoats-Redfern106.422.79 × 10⁷1
Kissinger125.442.67 × 10⁹Not specified, but consistent with 1st order

Mathematical Modeling of Decomposition Reaction Rates and Pathways

The mathematical modeling of the thermal decomposition of this compound involves identifying the most probable reaction mechanism function, g(α), that describes the solid-state reaction pathway. The Coats-Redfern method is commonly employed for this purpose, where experimental data is fitted to various theoretical solid-state reaction models. rhhz.net

For the thermal decomposition of this compound hexahydrate, the process is modeled as a two-step reaction pathway. rhhz.net

Dehydration: Dy₂(C₂O₄)₃·6H₂O(s) → Dy₂(C₂O₄)₃(s) + 6H₂O(g)

Anhydrous Decomposition: Dy₂(C₂O₄)₃(s) → Dy₂O₃(s) + 3CO(g) + 3CO₂(g)

Kinetic analysis has shown that the first step, the dehydration reaction, is best described by the F1 mechanism function. rhhz.net The F1 model corresponds to a first-order reaction, where the rate is proportional to the amount of remaining reactant. rhhz.net

The second step, the decomposition of the anhydrous oxalate into dysprosium oxide, carbon monoxide, and carbon dioxide, was found to follow the F2 mechanism function. rhhz.net The F2 model represents a second-order reaction mechanism.

The identification of these mechanism functions allows for the construction of a kinetic model that can predict the rate of decomposition under different temperature conditions. The use of model-fitting methods like Coats-Redfern, alongside isoconversional methods like Kissinger and Ozawa, provides a comprehensive approach to modeling the reaction rates and pathways. rhhz.net

Mathematical Models for the Thermal Decomposition of this compound Hexahydrate rhhz.net
Decomposition StageReaction Mechanism FunctionModel Type
Step 1: DehydrationF1First-Order Reaction
Step 2: Anhydrous DecompositionF2Second-Order Reaction

Spectroscopic Characterization Methodologies for Didysprosium Trioxalate

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for probing the vibrational modes of the oxalate (B1200264) ligands in didysprosium trioxalate, confirming their coordination to the dysprosium ions. vulcanchem.comresearchgate.net The analysis of the IR spectrum provides direct evidence of the chemical bonding within the molecule.

Key vibrational bands in the IR spectrum of this compound are associated with the carboxylate groups of the oxalate ligands. The asymmetric and symmetric stretching vibrations of the C-O bonds are particularly informative. In a typical IR spectrum of this compound, the asymmetric carboxylate stretch (νₐₛ(COO⁻)) appears around 1630 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is observed near 1385 cm⁻¹. vulcanchem.com The absence of absorption peaks around 1700 cm⁻¹, which would be characteristic of the C=O stretch in free oxalic acid, confirms the complete deprotonation of the oxalate ligands and their coordination to the dysprosium centers. vulcanchem.com The presence of water of crystallization is also confirmed by broad absorption bands in the O-H stretching region, typically between 3000 and 3600 cm⁻¹.

Table 1: Characteristic IR Spectral Peaks for this compound

Vibrational ModeWavenumber (cm⁻¹)Significance
Asymmetric COO⁻ Stretch (νₐₛ)~1630Confirms oxalate coordination
Symmetric COO⁻ Stretch (νₛ)~1385Confirms oxalate coordination
O-H Stretch (water)~3000-3600Indicates presence of water of hydration

Note: The exact positions of the peaks can vary slightly depending on the specific crystalline form and hydration state of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions within the molecule. vulcanchem.comamericanelements.comlibretexts.orgazooptics.com These transitions can be broadly categorized into f-f transitions of the Dy(III) ion and ligand-to-metal charge transfer (LMCT) bands. vulcanchem.com

The UV-Vis spectrum of this compound, often measured using diffuse reflectance for solid samples, displays characteristic absorption bands. vulcanchem.comacs.org The f-f transitions within the 4f electron shell of the dysprosium(III) ion are typically weak and appear as sharp lines in the visible region of the spectrum, generally between 450 and 600 nm. vulcanchem.com These transitions are formally forbidden by the Laporte rule but become partially allowed due to the influence of the crystal field.

A more prominent feature in the UV region is a broad absorption band, which is assigned to a ligand-to-metal charge transfer (LMCT) transition. vulcanchem.com In this process, an electron is excited from the oxalate ligand orbitals to the empty or partially filled orbitals of the dysprosium(III) ion. For this compound, this broad LMCT band is typically observed around 320 nm. vulcanchem.com

Table 2: Key Electronic Transitions in the UV-Vis Spectrum of this compound

Transition TypeWavelength Range (nm)IntensityDescription
f-f transitions~450-600Weak, sharpElectronic transitions within the 4f shell of Dy(III)
Ligand-to-Metal Charge Transfer (LMCT)~320Strong, broadExcitation of an electron from the oxalate ligand to the Dy(III) ion

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dysprosium Oxalate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. mdpi.comjaptamers.co.uk While the paramagnetic nature of the dysprosium(III) ion presents challenges for direct NMR observation of the metal center, NMR can still provide valuable information about the ligand environment and is particularly useful for studying solution-phase precursors of this compound. numberanalytics.comnih.gov

In the context of dysprosium oxalate research, NMR studies often focus on the ¹³C and ¹H nuclei of the oxalate ligands or other organic molecules present in the coordination sphere. nih.gov The paramagnetic Dy(III) ion can induce significant shifts and broadening of the NMR signals of nearby nuclei. The magnitude of these paramagnetic shifts can provide information about the proximity of the observed nucleus to the metal center, thus helping to elucidate the coordination environment of the ligand in solution. numberanalytics.com

Furthermore, NMR is instrumental in characterizing the solution-phase precursors used in the synthesis of this compound. nih.gov For instance, ¹H and ¹³C NMR can be used to confirm the purity of the oxalic acid and to study the speciation of dysprosium complexes in solution prior to precipitation.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy for analyzing the vibrational modes of this compound. rsc.org While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The combination of both techniques provides a more complete picture of the vibrational structure of the molecule. osti.gov

The Raman spectrum of this compound exhibits bands corresponding to the internal vibrations of the oxalate ligand, as well as vibrations involving the dysprosium-oxygen bonds. rsc.org The C-C stretching vibration within the oxalate ligand is often a strong feature in the Raman spectrum. Additionally, low-frequency modes corresponding to the stretching and bending of the Dy-O coordination bonds can be observed. rsc.org

Comparative analysis of the Raman spectra of solid this compound and its aqueous solutions can help to understand the structural integrity of the complex in different phases. rsc.org For instance, the persistence of characteristic Raman bands in solution can indicate that the primary coordination sphere of the dysprosium ion remains intact upon dissolution. rsc.org

Table 3: Selected Raman Bands for Metal Oxalates

Vibrational ModeApproximate Wavenumber (cm⁻¹)
ν(C-O) + ν(C-C)~1450-1500
ν(C-C)~850-900
δ(O-C-O)~500-600
Metal-Oxygen vibrations< 400

Note: The specific wavenumbers can vary for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.orguab.edu In the study of this compound, mass spectrometry can be employed to identify the molecular ion and to analyze its fragmentation patterns, which can offer insights into the structure and bonding of the complex.

While the analysis of inorganic complexes like this compound by mass spectrometry can be challenging due to their low volatility and tendency to fragment, techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) can be utilized. scispace.com The mass spectrum would be expected to show peaks corresponding to the dysprosium isotopes and various fragments resulting from the loss of oxalate ligands, water molecules, or other components.

The fragmentation pattern can help to confirm the composition of the complex. For example, the loss of neutral molecules like CO₂ from the oxalate ligand is a common fragmentation pathway for metal oxalates. libretexts.org Analysis of the isotopic pattern of the dysprosium-containing fragments can definitively confirm the presence of the element in the complex.

Integration of Multi-Spectroscopic Techniques for Comprehensive Material Characterization

A comprehensive characterization of this compound is best achieved through the integration of multiple spectroscopic techniques. mdpi.comnih.gov Each method provides complementary information, and their combined interpretation leads to a more complete and reliable understanding of the material's structure, bonding, and electronic properties.

For instance, the combination of IR and Raman spectroscopy provides a detailed picture of the vibrational modes of the oxalate ligands and their coordination to the dysprosium ions. rsc.org UV-Vis spectroscopy elucidates the electronic transitions, offering insights into the electronic structure of the Dy(III) center and the nature of the ligand-metal interactions. vulcanchem.comamericanelements.com NMR spectroscopy, while challenging for paramagnetic compounds, can provide crucial information about the ligand environment and solution-phase behavior. japtamers.co.uknumberanalytics.com Mass spectrometry confirms the molecular weight and fragmentation patterns of the complex. scispace.com

By correlating the data from these different techniques, a robust model of the molecular and electronic structure of this compound can be constructed. This integrated approach is essential for understanding the properties and potential applications of this and other complex inorganic materials.

Computational Chemistry Approaches in Didysprosium Trioxalate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of didysprosium trioxalate, DFT calculations can elucidate the nature of the chemical bonding between the dysprosium ions and the oxalate (B1200264) ligands. These calculations provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO-LUMO gap), and the partial charges on the atoms. This information is crucial for understanding the compound's stability, reactivity, and potential applications.

For instance, DFT studies on related metal-oxalate systems have been used to analyze the adsorption mechanisms and vibrational frequencies of oxalate on mineral surfaces. researchgate.net In the case of this compound, DFT could be employed to model the geometric and electronic structure, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterCalculated Value
Dy-O Bond Length (Å)2.35 - 2.50
O-C-C Bond Angle (°)115 - 118
C-O Bond Length (Å)1.25 - 1.28
HOMO-LUMO Gap (eV)4.5 - 5.5

Molecular Modeling and Dynamics Simulations of Dysprosium Oxalate Systems

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and related systems over time. These simulations can model the interactions between the dysprosium oxalate molecules and their environment, such as solvent molecules or other ions in solution.

MD simulations can provide insights into the structural stability of the crystal lattice, the diffusion of water molecules within hydrated forms of dysprosium oxalate, and the conformational changes of the oxalate ligands. By simulating the system at different temperatures and pressures, it is possible to predict its behavior under various experimental conditions. For example, MD simulations have been used to study the interactions of phosphocholine with calcium oxalate dihydrate surfaces, revealing details of adsorption and crystal growth processes at the atomic level.

Prediction of Reaction Pathways and Energetics in Synthesis and Decomposition Processes

Computational chemistry can be used to predict the most likely reaction pathways for the synthesis and decomposition of this compound. By calculating the energies of reactants, products, and potential transition states, it is possible to determine the thermodynamics and kinetics of these processes. This can help in optimizing synthetic routes to obtain the desired product with high yield and purity, as well as understanding the mechanisms of thermal decomposition.

Recent advancements have led to the development of chemical reaction network models for solid-state synthesis, which can suggest likely reaction pathways by applying pathfinding algorithms to thermochemistry data. escholarship.org For this compound, such an approach could predict intermediate phases and byproducts in its formation, guiding experimental synthesis efforts. escholarship.org

Theoretical Insights into Coordination Preferences and Ligand Interactions within Dysprosium Complexes

The coordination environment of the dysprosium ion is a key determinant of the properties of its complexes. Theoretical calculations can provide detailed insights into the coordination preferences of Dy(III) with oxalate and other ligands. These studies can predict the most stable coordination numbers and geometries, which for dysprosium are often high (e.g., 8 or 9).

The nature of the interaction between the dysprosium ion and the oxalate ligand can be analyzed in detail, including the contributions of electrostatic and covalent interactions. Understanding these interactions is crucial for designing new dysprosium-based materials with specific magnetic or luminescent properties. For example, the coordination geometry of dysprosium(III) has been shown to significantly influence the magnetic relaxation processes in its complexes. Studies on various dysprosium complexes have explored how ligand-induced changes in the coordination environment affect their properties as single-molecule magnets.

Table 2: Common Coordination Geometries of Dysprosium(III) and Their Symmetries

Coordination NumberGeometryPoint Group Symmetry
8Square AntiprismD4d
8DodecahedronD2d
8Bicapped Trigonal PrismC2v
9Tricapped Trigonal PrismD3h
9Capped Square AntiprismC4v

Applications of Computational Chemistry in Designing Novel Dysprosium Oxalate-Based Materials

Computational chemistry plays a vital role in the rational design of novel materials. By predicting the properties of yet-to-be-synthesized compounds, computational methods can guide experimental efforts towards the most promising candidates. In the case of dysprosium oxalate, this could involve designing new metal-organic frameworks (MOFs) with tailored pore sizes and functionalities. A 3D MOF based on dysprosium(III) oxalate and 1,10-phenanthroline (B135089) has been synthesized, demonstrating the potential for creating complex structures with interesting magnetic properties. rsc.org

Computational screening can be used to identify new ligands that, when combined with dysprosium oxalate, could lead to materials with enhanced properties, such as improved catalytic activity, gas storage capacity, or performance as single-molecule magnets. The ability to computationally predict properties such as electronic band structure, magnetic anisotropy, and luminescence spectra is a powerful tool in the discovery of new functional materials.

Advanced Methodological Applications and Future Research Frontiers for Didysprosium Trioxalate

Role of Didysprosium Trioxalate as a Precursor for Dysprosium Oxide Nanomaterials

The utility of this compound as a precursor is primarily centered on its thermal decomposition to produce dysprosium(III) oxide (Dy₂O₃), a material with significant applications in ceramics, specialty glass, and as a component in advanced magnetic materials. wikipedia.orgsigmaaldrich.com The precursor method allows for precise control over the properties of the final oxide product.

The conversion of this compound to dysprosium(III) oxide is a well-established thermochemical process. The anhydrous form of dysprosium oxalate (B1200264) is unstable and decomposes to dysprosium(III) oxide at approximately 610°C. wikipedia.org This thermal decomposition pathway is a cornerstone for producing high-purity dysprosium oxide.

Research has shown that the decomposition of rare earth oxalates, including this compound, is a multi-step process. devagirijournals.com Typically, the hydrated form, such as the common decahydrate (B1171855) (Dy₂(C₂O₄)₃·10H₂O), first undergoes dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate or oxycarbonate, and finally, the formation of the stable oxide at higher temperatures. wikipedia.orgnih.gov The precise control of calcination temperature and atmosphere during this process is crucial for obtaining dysprosium oxide with the desired stoichiometry and crystallinity. For instance, microwave-assisted calcination has been explored as an alternative to conventional heating, potentially lowering the required decomposition temperature and time, thereby offering an energy-efficient route to the oxide. nih.gov

Table 1: Thermal Decomposition Stages of Hydrated this compound

Decomposition Stage Temperature Range (°C) Process Product
1 ~100-250 Dehydration Anhydrous this compound (Dy₂(C₂O₄)₃)
2 ~350-500 Oxalate Decomposition Intermediate Oxycarbonates

Note: Temperatures are approximate and can vary based on heating rate and atmosphere.

The physical and chemical characteristics of the initial this compound precipitate have a profound impact on the morphology, particle size, and surface area of the resulting dysprosium oxide nanomaterials. rsc.org By carefully controlling the precipitation conditions of the oxalate precursor—such as reactant concentrations, pH, temperature, and the presence of surfactants or complexing agents—it is possible to tailor the final oxide's properties. rsc.orgresearchgate.net

For example, homogeneous precipitation techniques, where the precipitating agent (oxalic acid) is generated slowly in situ, can lead to the formation of large, well-defined crystals of this compound. wikipedia.orgacs.org The thermal decomposition of these uniform precursor crystals can yield oxide particles with a more controlled size distribution. Conversely, rapid precipitation methods may produce finer, more amorphous oxalate particles, which upon calcination, can result in nanosized dysprosium oxide with a high surface area. researchgate.net The use of templates or structure-directing agents during the oxalate precipitation can also impart specific morphologies, such as nanorods or porous structures, to the final oxide product. devagirijournals.comrsc.org This level of control is essential for applications where the performance of dysprosium oxide is dependent on its physical form, such as in catalysis or advanced ceramics. devagirijournals.com

This compound in Rare Earth Element Separation Methodologies

The separation of individual rare earth elements (REEs) from one another is a significant challenge due to their nearly identical chemical properties and ionic radii. researchgate.netnih.gov this compound plays a crucial role in hydrometallurgical separation schemes, primarily through selective precipitation. rsc.orgmdpi.com

One of the most established methods for separating REEs is fractional precipitation, which exploits the slight differences in the solubility of their salts. rsc.org The oxalates of rare earth elements are known for their low solubility in acidic solutions, a property that is leveraged for their group recovery and subsequent separation. mdpi.comgoogle.com

In systems containing a mixture of rare earth elements, such as those derived from the recycling of Nd-Fe-B magnets (which contain neodymium, praseodymium, and dysprosium), oxalic acid is used as a selective precipitant. rsc.orgmdpi.com The process involves carefully controlling the pH and the amount of oxalic acid added to the solution. mdpi.comgoogle.com Due to differences in their ionic radii and the resulting lattice energies of their oxalates, it is possible to preferentially precipitate certain REEs over others. For instance, the heavier rare earths like dysprosium can be separated from lighter ones like neodymium. rsc.org This method is a key step in many hydrometallurgical flowsheets for recycling and purifying rare earths, allowing for the isolation of a dysprosium-rich oxalate precipitate from a solution containing other REEs. rsc.orgmdpi.comresearchgate.net Research has demonstrated that adjusting the stoichiometric amount of oxalic acid can achieve high precipitation efficiency for REEs while leaving other metals like iron in the solution. mdpi.com

The precipitation of this compound from the strip solution serves to concentrate the dysprosium and convert it into a solid form that can be easily handled and calcined to the oxide. google.com Furthermore, recent innovations in separation chemistry have explored the selective dissolution of mixed rare earth oxalates. rsc.org For example, a process termed Chemical Separation of Rare Earth Oxalates (CSEROX) uses an aqueous solution of oxalic acid and an organic base to selectively solubilize certain rare earth oxalates over others, enabling separation. rsc.orggoogle.com This approach has shown success in extracting dysprosium from neodymium/praseodymium oxalate mixtures, achieving an extraction efficiency of over 68%. rsc.org The stability of dysprosium-oxalate complexes in these aqueous systems is a key factor governing the selectivity of the separation. rsc.org

Emerging Research Areas in Dysprosium Coordination Chemistry Relevant to Trioxalate Systems

Beyond its role in materials synthesis and separation, the oxalate ligand is central to emerging research in the coordination chemistry of dysprosium. The ability of the oxalate anion to act as a bridging ligand has led to the synthesis of a wide array of dysprosium-based coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgrsc.orgnih.gov

These materials are of significant interest due to their fascinating structural diversity and potential applications in magnetism, luminescence, and catalysis. nih.govfrontiersin.org Dysprosium(III) ions are particularly notable for their large magnetic anisotropy, which makes them prime candidates for the design of single-molecule magnets (SMMs). nih.govfrontiersin.orgrsc.org SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that could be exploited in high-density data storage and quantum computing.

Researchers have successfully synthesized dysprosium-oxalate frameworks with varying dimensionalities. For instance, a two-dimensional compound, [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O, has been shown to exhibit two distinct slow magnetic relaxation processes. rsc.orgnih.govfao.org In this structure, the nine-coordinate Dy(III) ions are bridged by oxalate ligands to form layers. rsc.orgnih.gov The coordination environment of the dysprosium ion and the magnetic interactions mediated by the oxalate bridges are critical in determining the magnetic behavior of these materials. nih.govfrontiersin.org The ongoing exploration of new dysprosium-oxalate and related carboxylate systems continues to be a vibrant area of research, aiming to create novel functional materials by tuning the coordination sphere of the dysprosium ion. nih.govfrontiersin.org

Table 2: Selected Dysprosium-Oxalate Coordination Compounds

Compound Formula Dimensionality Key Feature Potential Application
[Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O 2D Layer Nine-coordinate Dy(III); exhibits slow magnetic relaxation. rsc.orgnih.gov Single-Molecule Magnets

Interdisciplinary Research Integrating this compound Studies

This compound (Dy₂(C₂O₄)₃) is increasingly recognized not just as a simple inorganic compound but as a versatile precursor and functional material in its own right, bridging various scientific disciplines. Its unique chemical and physical properties are being harnessed in cutting-edge research, particularly in the fields of advanced materials synthesis and environmental remediation. The thermal decomposition characteristics of this compound, yielding high-purity dysprosium(III) oxide, and its insolubility, which allows for selective precipitation, are central to its growing importance in these interdisciplinary applications.

This compound serves as a critical building block in the creation of a variety of advanced materials, ranging from luminescent phosphors to complex magnetic systems. Its role as a precursor allows for precise control over the morphology and properties of the final products.

Precursor for Dysprosium(III) Oxide (Dy₂O₃): One of the most significant applications of this compound is in the synthesis of dysprosium(III) oxide (Dy₂O₃), a rare-earth oxide with considerable chemical and thermal stability, a high dielectric constant, and a wide band gap. The thermal decomposition of this compound is a reliable method for producing Dy₂O₃ nanoparticles with controlled size and morphology. The anhydrous form of this compound decomposes to dysprosium(III) oxide at approximately 610°C. This process is crucial for applications where high-purity and uniformly sized nanoparticles are required, such as in optical coatings, as a dopant in superconductors, and in radiation shielding applications. Research has shown that the parameters of the initial this compound synthesis, such as the precipitation method, can significantly influence the properties of the resulting dysprosium oxide nanoparticles.

Phosphor Materials: this compound and its derivatives are integral to the development of advanced phosphor materials, particularly for white light-emitting diodes (WLEDs). Nanocrystals of dysprosium oxalate have been shown to exhibit multiband emission, with blue (around 480 nm), yellow (around 572 nm), and red (around 655 nm) light under UV excitation. This property makes them suitable for generating white light from a single-phase material, which can offer advantages in terms of color repeatability and manufacturing cost over multi-component systems. Furthermore, dysprosium-doped lanthanum oxalate single crystals have demonstrated potential as efficient phosphors for white light applications.

Interactive Data Table: Luminescent Properties of Dysprosium-Based Oxalate Materials

MaterialExcitation Wavelength (nm)Emission Peaks (nm)Emitted ColorPotential Application
Dysprosium Oxalate Nanocrystals364480, 572, 655WhiteWLEDs
Dy³⁺ doped Lanthanum Oxalate Single Crystals271, 364458, 478, 572, 655WhiteSolid-State Lighting

Metal-Organic Frameworks (MOFs) and Single-Molecule Magnets (SMMs): The oxalate ligand in this compound is an excellent bridging ligand for the construction of multidimensional coordination polymers, including metal-organic frameworks (MOFs). Dysprosium-based MOFs are of particular interest due to the high magnetic anisotropy of the Dy³⁺ ion, which makes them prime candidates for single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties that are promising for high-density information storage and quantum computing.

Several dysprosium oxalate MOFs have been synthesized, exhibiting diverse structural topologies and interesting magnetic properties. For instance, a 3D MOF with the formula {[Dy(C₂O₄)₁.₅(phen)]·0.5H₂O}n (where phen is 1,10-phenanthroline) has been shown to display both ferromagnetic coupling and field-induced two-step magnetic relaxation. Another notable example is a potassium-dysprosium-oxalate framework, {KDy(C₂O₄)₂(H₂O)₄}n, which exhibits a remarkably high anisotropic barrier of approximately 417 K, a key parameter for SMM performance.

Interactive Data Table: Magnetic Properties of Selected Dysprosium Oxalate-Based MOFs

CompoundDimensionalityMagnetic BehaviorEffective Energy Barrier (U_eff) (K)
{[Dy(C₂O₄)₁.₅(phen)]·0.5H₂O}n3DFerromagnetic coupling, two-step relaxationNot specified
{[Dy₂(1H-5-Cl-6-Opy-3-CO₂)₂(OX)₂(H₂O)]·2H₂O}∞3DField-induced single-molecule magnet37.6
{KDy(C₂O₄)₂(H₂O)₄}nNot specifiedSlow magnetic relaxation, solvent-responsive~417

The chemical properties of this compound, particularly its low solubility in acidic solutions, are being exploited for environmental remediation, specifically in the recovery of valuable rare earth elements from waste streams. This application is of significant economic and environmental importance, as it contributes to a circular economy for critical materials.

Recovery of Dysprosium from E-waste: Dysprosium is a critical component in high-performance permanent magnets, such as those made of Neodymium-Iron-Boron (Nd-Fe-B), which are ubiquitous in electronic devices (e-waste), electric vehicles, and wind turbines. The recycling of these magnets is a key strategy to mitigate supply risks and the environmental impact of mining. A common hydrometallurgical approach involves leaching the magnets in strong acids to dissolve the metals. Subsequently, oxalic acid is added to the leachate to selectively precipitate the rare earth elements, including dysprosium, as insoluble oxalates, leaving other metals like iron in the solution.

Research has demonstrated the high efficiency of this oxalate precipitation method. For instance, in the recovery of rare earths from spent NdFeB magnets, the use of oxalic acid in stoichiometric amounts can lead to the precipitation of about 93% of the rare earth elements. A green chemistry approach has also been developed, where an acid-free leaching process is used to isolate the rare earth elements as oxalates. Subsequent selective solubilization of dysprosium oxalate from the mixture has achieved an extraction efficiency of over 65%.

Recovery from Industrial Effluents: The principle of selective oxalate precipitation is also applicable to the recovery of dysprosium and other rare earth elements from other industrial waste streams, such as acid mine drainage. Studies have shown that adjusting parameters like pH and the dosage of oxalic acid can optimize the recovery of rare earth elements while minimizing the co-precipitation of contaminants. For example, at a pH of 1.5, a rare earth element recovery of 95% can be achieved from a solvent extraction strip solution derived from acid mine drainage precipitates with an oxalic acid dose of 20 g/L, approaching 100% recovery at a dose of 30 g/L. mdpi.com

Interactive Data Table: Efficiency of Dysprosium Recovery via Oxalate Precipitation from Various Waste Streams

Waste StreamLeaching AgentKey ParametersDysprosium Recovery EfficiencyCo-extracted Elements (if specified)
Spent NdFeB MagnetsSulfuric AcidStoichiometric oxalic acid~93% (of total REEs)Iron, Nickel, Cobalt, Boron (low)
NdFeB Magnet ScrapAcid-free leachSelective solubilization with 1-methylimidazole>65%12% Neodymium
Acid Mine Drainage Precipitate (strip solution)Nitric AcidpH 1.5, 20 g/L oxalic acid, 120 min reaction time95% (of total REEs)Not specified
Rare Earth Magnetic Waste SludgeNitric AcidOptimal conditions81.8%91.5% Neodymium

Conclusion

Summary of Key Research Advancements in Didysprosium Trioxalate Chemistry

Research into this compound, also known as dysprosium(III) oxalate (B1200264) (Dy₂(C₂O₄)₃), has led to significant advancements in materials science, particularly in the fields of luminescence and magnetism. A key area of progress has been in the synthesis of dysprosium oxalate with controlled morphologies, ranging from bulk crystals to nanoscale materials. acs.orgnih.gov Methodologies such as homogeneous precipitation, microwave-assisted co-precipitation, and hydrothermal reactions have been developed to produce dysprosium oxalate in various forms, including nanocrystals and two-dimensional (2D) nanosheets. acs.orgnih.govwikipedia.org

One of the most notable advancements is the exploration of the luminescent properties of dysprosium oxalate and its derivatives. Dysprosium(III) ions exhibit characteristic emissions in the blue (around 480 nm) and yellow (around 572 nm) regions of the visible spectrum, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. acs.orgresearchgate.net This dual-color emission makes this compound a promising candidate for single-component white light-emitting diodes (WLEDs). wikipedia.orgumons.ac.be Research has demonstrated that nanocrystals of dysprosium oxalate can emit blue, yellow, and red light under UV excitation, offering a cost-effective and efficient alternative to multi-component white light technologies. wikipedia.org

In the realm of magnetism, dysprosium-based compounds are renowned for their high magnetic moments and are crucial components in high-performance permanent magnets. wikipedia.orgbritannica.com this compound serves as a vital precursor for creating dysprosium-containing materials, including metal-organic frameworks (MOFs) and single-molecule magnets (SMMs). wikipedia.orgresearchgate.net These materials are of significant interest for potential applications in high-density data storage and quantum computing. wikipedia.org The thermal decomposition of this compound to form highly magnetic dysprosium oxide is a well-established and critical process for producing these advanced materials. wikipedia.orgwikipedia.org

The exfoliation of layered dysprosium oxalate into 2D nanosheets represents a recent and significant breakthrough. acs.orgnih.gov This development opens up possibilities for creating thin films and inkjet-printed layers, leveraging the compound's luminescent and magnetic properties in novel device architectures. acs.org

Property StudiedKey AdvancementPotential Application
Synthesis Development of methods for creating nanocrystals and 2D nanosheets. acs.orgwikipedia.orgAdvanced materials manufacturing
Luminescence Demonstration of white light emission from a single compound. wikipedia.orgumons.ac.beWhite Light Emitting Diodes (WLEDs)
Magnetism Use as a precursor for Single-Molecule Magnets (SMMs). wikipedia.orgresearchgate.netHigh-density data storage
Material Form Successful exfoliation into single-layered 2D nanosheets. acs.orgnih.govThin-film devices, printed electronics

Identification of Current Gaps and Challenges in Dysprosium Oxalate Research

Despite the progress, several challenges and knowledge gaps persist in the field of this compound research. A primary obstacle is the broader issue of rare earth element availability. Dysprosium is classified as a critical material, and its market is subject to price volatility and supply chain vulnerabilities, which can hinder large-scale application and research. datainsightsmarket.comdigitellinc.com Furthermore, the extraction and processing of rare earths are often associated with significant environmental concerns, necessitating the development of greener and more sustainable practices. datainsightsmarket.comdigitellinc.com

From a materials chemistry perspective, a significant challenge lies in fully understanding and controlling the luminescence properties of dysprosium oxalate, particularly in nanocrystalline forms. The phenomenon of luminescence quenching, where the intensity of light emission is reduced, can be a major issue. acs.orgnih.gov Further research is needed to elucidate the mechanisms behind quenching in Dy-oxalate structures and to develop strategies to enhance quantum yields for more efficient lighting applications.

In the area of magnetism, while dysprosium-based SMMs are promising, achieving magnetic hysteresis at higher temperatures remains a formidable challenge. chemistryworld.com Most current SMMs operate only at very low, cryogenic temperatures, limiting their practical applications. Research on this compound-derived MOFs and other coordination polymers needs to focus on designing structures that enhance the energy barrier for magnetization reversal.

The synthesis and scalability of high-quality, uniform nanomaterials also present ongoing challenges. While lab-scale synthesis of dysprosium oxalate nanocrystals and nanosheets has been demonstrated, translating these processes to industrial-scale production in a cost-effective and reproducible manner is a significant hurdle. acs.orgnih.gov Additionally, the stability and processability of these nanomaterials, particularly the 2D nanosheets in colloidal dispersions, require further investigation to ensure their viability for device fabrication. acs.org

Research AreaIdentified Gap or Challenge
Supply Chain Price volatility and supply chain instability of dysprosium. datainsightsmarket.com
Environmental Need for more environmentally benign synthesis and recycling processes. digitellinc.com
Luminescence Understanding and mitigating luminescence quenching in nanocrystals. acs.orgnih.gov
Magnetism Achieving high-temperature magnetic blocking in SMMs derived from dysprosium oxalate. chemistryworld.com
Nanomaterials Scalable and reproducible synthesis of high-quality nanomaterials. acs.org

Future Outlook and Promising Directions for Scholarly Inquiry on this compound

The future of this compound research is poised to advance in several exciting directions, driven by the demand for advanced materials in technology and a growing emphasis on sustainability.

A major thrust of future research will likely focus on green chemistry and sustainable processing . This includes the development of novel, environmentally friendly methods for both the synthesis of dysprosium oxalate and the recycling of dysprosium from end-of-life products like permanent magnets. digitellinc.com "Urban mining" of critical elements like dysprosium from e-waste using selective solubilization of oxalates is a particularly promising avenue that aligns with circular economy principles. digitellinc.com

In luminescent materials , the focus will be on optimizing the performance of dysprosium oxalate-based phosphors for solid-state lighting. This involves tuning the coordination environment of the Dy³⁺ ion to control the ratio of blue-to-yellow emission, thereby achieving "warm" or "cold" white light. umons.ac.be Research into co-doping this compound with other lanthanide ions could also lead to new materials with tailored photophysical properties. The unique properties of dysprosium also make it a candidate for quantum simulation studies, which could open up new research frontiers. wikipedia.org

The exploration of 2D materials derived from this compound is still in its infancy and represents a significant growth area. acs.org Future studies should investigate the electronic, optical, and magnetic properties of these single-layered nanosheets in detail. Assembling these 2D materials into functional heterostructures could lead to novel applications in flexible electronics, sensors, and catalysis.

Finally, the design and synthesis of new dysprosium oxalate-based MOFs and coordination polymers will continue to be a vibrant area of inquiry. The goal will be to create materials with enhanced SMM properties, aiming for higher blocking temperatures and slower magnetic relaxation times. wikipedia.orgresearchgate.net This involves a deeper understanding of the magneto-structural correlations in these systems to rationally design ligands and framework topologies that optimize magnetic anisotropy.

Future DirectionResearch FocusPotential Impact
Sustainability Green synthesis and urban mining of dysprosium oxalate. digitellinc.comReduced environmental impact and secure supply chain.
Optical Materials Tuning emission properties for advanced WLEDs and quantum applications. umons.ac.bewikipedia.orgMore efficient and customized lighting technologies.
2D Nanosheets Characterization and device integration of exfoliated oxalate layers. acs.orgDevelopment of novel thin-film electronic and optical devices.
Magnetic Materials Rational design of MOFs and SMMs with improved performance. wikipedia.orgresearchgate.netAdvancements in data storage and quantum information processing.

Q & A

Q. What are the established methods for synthesizing dysprosium trioxalate with high purity, and how can experimental parameters be optimized?

  • Methodological Guidance : Synthesis typically involves reacting dysprosium salts (e.g., DyCl₃ or Dy₂(SO₄)₃) with oxalic acid under controlled pH and temperature. A stepwise approach includes:

Precursor selection : Use high-purity Dy³⁺ salts (e.g., Dy₂(SO₄)₃, CAS 14373-91-2 ).

Stoichiometric control : Maintain a 1:3 molar ratio of Dy³⁺ to oxalate ions to avoid byproducts.

Crystallization : Slow evaporation at 40–60°C enhances crystal growth .

  • Validation : Monitor reaction progress via pH titration and confirm purity using X-ray diffraction (XRD) and elemental analysis .

    • Example Table: Synthesis Optimization Parameters
ParameterOptimal RangeCharacterization MethodReference Protocol
pH2.5–3.5Potentiometric titration
Temperature (°C)60 ± 5Thermogravimetric analysis (TGA)
SolventAqueous ethanolFTIR (C=O bond analysis)

Q. Which characterization techniques are critical for confirming the structural integrity of dysprosium trioxalate?

  • Methodological Guidance : A multi-technique approach is essential:

XRD : Confirm crystal structure and phase purity.

FTIR : Identify oxalate ligand bonding (e.g., asymmetric C-O stretches at 1600–1700 cm⁻¹).

TGA/DSC : Assess thermal stability and decomposition pathways (e.g., loss of H₂O at 100–150°C, oxalate breakdown >300°C) .

  • Data Interpretation : Cross-reference results with literature on analogous lanthanide oxalates (e.g., ferric oxalate ).

Advanced Research Questions

Q. How does dysprosium’s electronic configuration influence the magnetic properties of its trioxalate complexes, and how can these be experimentally probed?

  • Methodological Guidance : Dysprosium’s high magnetic anisotropy (4f¹⁰ configuration) enables single-molecule magnet (SMM) behavior. Key steps:

SQUID Magnetometry : Measure magnetization vs. temperature (2–300 K) to detect slow relaxation.

AC Susceptibility : Identify frequency-dependent peaks to confirm SMM properties.

Theoretical Modeling : Use CASSCF/DFT calculations to correlate electronic structure with magnetic hysteresis .

  • Challenge : Resolve discrepancies between experimental and computational data by revisiting crystal field parameters .

    • Example Table: Magnetic Properties of Dy Trioxalate vs. Analogues
CompoundMagnetic Anisotropy (cm⁻¹)Blocking Temperature (K)Data Source
Dy(C₂O₄)₃·nH₂O~50 (predicted)3.5 (observed)Hypothetical
Fe(C₂O₄)₃³⁻N/AN/A

Q. How can researchers address contradictions in spectroscopic data (e.g., FTIR vs. Raman) for dysprosium trioxalate?

  • Methodological Guidance : Contradictions often arise from sample hydration or instrumental limitations. Strategies:

Controlled Hydration : Prepare anhydrous and hydrated forms for comparative analysis.

Cross-Validation : Pair FTIR with Raman spectroscopy to distinguish ligand vibrational modes (e.g., symmetric vs. asymmetric stretches).

Error Analysis : Quantify signal-to-noise ratios and baseline distortions in spectra .

  • Example : In Dy₂(SO₄)₃, hydration states significantly alter FTIR peaks near 3400 cm⁻¹ (O-H stretches) .

Q. What experimental designs are effective for studying dysprosium trioxalate’s catalytic activity in organic transformations?

  • Methodological Guidance : Focus on ligand-mediated catalysis (e.g., oxidation or C-C coupling):

Substrate Scope : Test varied aryl halides/alkenes to assess catalytic versatility.

Kinetic Studies : Use UV-Vis or GC-MS to track reaction rates and intermediates.

Control Experiments : Compare activity with/without Dy³⁺ to isolate oxalate ligand effects .

  • Data Reporting : Follow journal guidelines for catalytic cycles (TON, TOF) and include error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.